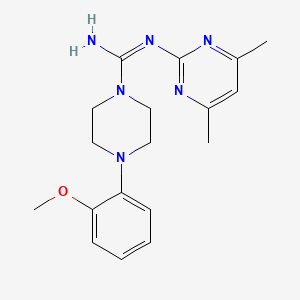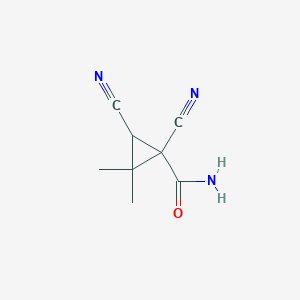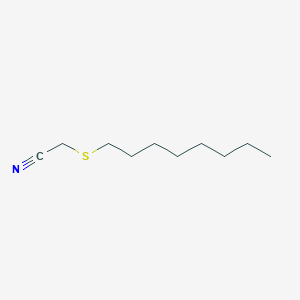
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of iodine and two methyl groups attached to the pyridine ring, along with two cyano groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile typically involves the introduction of iodine and cyano groups onto a pyridine ring. One common method involves the nucleophilic substitution of halogen atoms by cyanide ions. For example, starting from 2-halopyridines that already contain a nitrile group at the 3 position, a second cyano group can be introduced by nucleophilic substitution using metal cyanides such as potassium cyanide (KCN) or copper cyanide (CuCN) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The cyano groups can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and metal cyanides (e.g., KCN, CuCN) are commonly used.
Cyclization: Catalysts and specific reaction conditions, such as elevated temperatures and the presence of acids or bases, are often required.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while cyclization reactions can produce various fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Photodynamic Therapy: The compound and its derivatives are explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.
Wirkmechanismus
The mechanism of action of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The molecular targets and pathways involved vary based on the specific biological context and the nature of the reactive intermediates formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar in structure but lacks the iodine atom.
2-Chloropyridine-3,4-dicarbonitrile: Contains chlorine instead of iodine.
2,6-Dimethylpyridine-3,5-dicarbonitrile: Differently substituted pyridine with cyano groups at the 3 and 5 positions.
Uniqueness
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The iodine atom can act as a leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H6IN3 |
|---|---|
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
2-iodo-5,6-dimethylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C9H6IN3/c1-5-6(2)13-9(10)8(4-12)7(5)3-11/h1-2H3 |
InChI-Schlüssel |
XKINJZMSHUKKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=C1C#N)C#N)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)
![diethyl bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate](/img/structure/B11048923.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![3-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]propanenitrile](/img/structure/B11048934.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)
